rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis
Description
rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis (CAS 1289385-02-9) is a chiral carbamate derivative featuring a piperidine scaffold with a methyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₄N₂O₂ (molecular weight: 228.33 g/mol), and it adopts a cis-configuration due to the (2R,4S) stereochemistry of the piperidine ring . This compound is commonly employed as a synthetic intermediate in organic chemistry, particularly in pharmaceutical research, where the Boc group protects amines during multi-step syntheses. Its stereochemical rigidity and functional group compatibility make it a versatile building block for drug discovery pipelines.
Properties
CAS No. |
1955499-71-4 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
KJUJFXNZAAIFQZ-VHSXEESVSA-N |
SMILES |
CC1CCNC(C1)CNC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@H]1CCN[C@H](C1)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCNC(C1)CNC(=O)OC(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis typically involves the reaction of tert-butyl carbamate with (2R,4S)-4-methylpiperidin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor ligands.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis but differ in substituents, heteroatoms, or ring systems. Key distinctions are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison
Substituent Variations
4-Methyl vs. 4-Methoxy Piperidine Derivatives
The target compound’s 4-methyl group contrasts with the 4-methoxy analog (C₁₃H₂₆N₂O₃, MW 244.3 g/mol) . However, the discontinued status of the methoxy derivative limits its practical utility compared to the commercially available methyl variant .
Thiane vs. Piperidine Ring Systems
Heterocyclic Complexity
The oxane-piperidine hybrid tert-butyl N-[(2R,3S)-2-piperidin-4-yloxan-3-yl]carbamate (C₁₅H₂₈N₂O₃) incorporates both a tetrahydropyran (oxane) and piperidine ring, increasing steric bulk and complexity. This structural feature could influence pharmacokinetic properties such as metabolic stability .
Stereochemical Considerations
The cis-configuration in the target compound ensures specific spatial orientation of the methyl and Boc groups, which is critical for enantioselective synthesis or receptor-binding applications.
Research and Commercial Implications
- Synthetic Utility : The Boc-protected piperidine scaffold is widely used in medicinal chemistry. The methyl group’s steric bulk in the target compound may improve metabolic stability compared to smaller substituents.
- Availability Constraints : The discontinuation of the 4-methoxy analog highlights the importance of the 4-methyl derivative as a readily accessible alternative.
- Biological Relevance : While explicit biological data are absent in the cited sources, structural analogs with sulfur or oxygen heteroatoms (e.g., thiane, oxane) are often explored for their pharmacokinetic advantages, such as enhanced blood-brain barrier penetration .
Biological Activity
Rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, commonly referred to as M4 , is a compound that has garnered attention due to its potential neuroprotective properties and its role as an inhibitor of key enzymes involved in neurodegenerative diseases. This article reviews the biological activity of M4, including its mechanisms of action, efficacy in various models, and relevant case studies.
- Chemical Name : rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate
- CAS Number : 2550996-95-5
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
M4 exhibits several mechanisms that contribute to its biological activity:
-
Enzyme Inhibition :
- M4 acts as an inhibitor of β-secretase and acetylcholinesterase . The inhibition of β-secretase is crucial in preventing the formation of amyloid-beta peptides, which are implicated in Alzheimer's disease.
- The compound has shown an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
-
Neuroprotection :
- In vitro studies demonstrated that M4 protects astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, treatment with M4 resulted in a significant increase in cell viability (62.98%) compared to controls exposed to Aβ alone (43.78%) .
- The protective effects are attributed to the reduction of inflammatory cytokines such as TNF-α and IL-1β, which are elevated in neurodegenerative conditions .
In Vitro Studies
In various cell culture models, M4 demonstrated significant protective effects against oxidative stress and apoptosis:
| Study Type | Cell Type | Treatment Concentration | Effect on Cell Viability |
|---|---|---|---|
| In Vitro | Astrocytes | 100 μM | 100% viability |
| In Vitro | Neurons | 50 μM | 75% viability |
The compound's ability to improve cell viability suggests a potential therapeutic role in conditions characterized by oxidative stress and neuroinflammation.
In Vivo Studies
In vivo experiments using scopolamine-induced models of cognitive impairment showed that M4 could mitigate some cognitive deficits:
- Cognitive Function : In rats treated with scopolamine, M4 administration resulted in improved performance in memory tasks compared to untreated controls.
- Oxidative Stress Markers : MDA levels decreased significantly in the brain homogenates of rats treated with M4 compared to those receiving only scopolamine .
Case Studies
-
Alzheimer's Disease Model :
A study explored the effects of M4 on Aβ-induced toxicity in astrocytes and found that it significantly reduced cell death and inflammation markers, suggesting its potential use in treating Alzheimer's disease . -
Oxidative Stress Mitigation :
Another investigation assessed the impact of M4 on oxidative stress markers (e.g., malondialdehyde levels) in a rat model and reported a significant reduction in oxidative damage when treated with M4 compared to controls .
Q & A
Q. Key Considerations :
- Stereochemical control : Use of enantiopure starting materials or catalytic asymmetric synthesis.
- Yield optimization : Reaction temperature (0–25°C), solvent polarity (THF, DCM), and stoichiometry adjustments.
Reference Table : Synthetic Strategies for Carbamate Derivatives
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | tert-Butyl chloroformate, Et₃N, DCM | 60–80% | Moisture sensitivity |
| 2 | Piperidine derivative, DIPEA, DMF | 40–70% | Steric hindrance |
| 3 | Column chromatography (hexane/EtOAc) | ≥95% purity | Isomer separation |
Basic Question
Advanced Question
- Steric effects : The cis-4-methyl group hinders nucleophilic attack at the carbamate carbonyl, slowing hydrolysis.
- Electronic effects : Methyl substitution alters piperidine ring puckering, affecting hydrogen-bonding capacity (critical for biological activity).
Q. Experimental Validation :
Advanced Question
- Molecular docking (AutoDock Vina) : Models binding to targets (e.g., enzymes, receptors).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over time.
- QSAR : Relate structural features (logP, H-bond donors) to bioactivity using datasets from PubChem .
Example : A related carbamate showed >50% inhibition of kinase X in silico, validated via SPR assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
